molecular formula C9H16N4 B3365485 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine CAS No. 1235440-92-2

3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine

Cat. No.: B3365485
CAS No.: 1235440-92-2
M. Wt: 180.25
InChI Key: MDODJVLFBCETIB-UHFFFAOYSA-N
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Description

3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is built around the [1,2,4]triazolo[4,3-a]pyridine scaffold, a nitrogen-rich heterocyclic system known for its diverse biological activities and its role as a key pharmacophore in designing therapeutic agents . The core triazolopyridine structure is recognized as a privileged scaffold in pharmaceutical development. Derivatives of this structure have been extensively investigated and reported to exhibit a wide range of pharmacological properties, including antifungal, antibacterial, anticonvulsant, and antidepressant effects . Furthermore, this class of compounds has gained prominence in immunology and oncology research. Specifically, the [1,2,4]triazolo[4,3-a]pyridine ring has been identified as a novel, underexploited heme-binding moiety for the development of inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1), a promising target in cancer immunotherapy . The propylamine side chain in this molecule serves as a flexible linker, which can be utilized to conjugate the triazolopyridine pharmacophore to other molecular fragments, potentially enhancing binding affinity or enabling the development of bifunctional probes. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are encouraged to handle this compound with care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c10-6-3-5-9-12-11-8-4-1-2-7-13(8)9/h1-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDODJVLFBCETIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2CCCN)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine typically involves the following steps:

    Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives under acidic or basic conditions.

    Attachment of the Propan-1-amine Group: This step often involves nucleophilic substitution reactions where the triazolopyridine core is reacted with a suitable alkylating agent like 3-bromopropan-1-amine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the triazolopyridine ring or the amine group, potentially leading to the formation of amines or reduced heterocycles.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring or the amine group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a triazolo-pyridine structure exhibit significant anticancer properties. The specific compound under discussion has shown effectiveness in inhibiting various cancer cell lines. For instance:

  • Mechanism of Action : It is believed to interact with specific kinases involved in cell growth and survival pathways, thereby hindering tumor progression.
  • Case Studies : Studies have demonstrated its efficacy against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.

Antimicrobial Properties

The compound has been investigated for its potential as an antimicrobial agent. Its ability to disrupt bacterial cell membranes or inhibit critical bacterial enzymes positions it as a candidate for further development in antibiotic therapies.

Enzyme Inhibition

The compound's structural characteristics allow it to act as an inhibitor of various enzymes:

  • c-Met Kinase : Inhibition of this enzyme can lead to reduced cell proliferation and survival in cancerous tissues.
  • Cyclin-dependent Kinases (CDKs) : As a scaffold for developing CDK inhibitors, it shows promise in cancer therapy.

Neuroprotective Effects

Emerging studies suggest that derivatives of this compound may offer neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Synthetic Routes

The synthesis of 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine typically involves:

  • Cyclization Reactions : Starting materials undergo cyclization under controlled conditions to form the triazolo-pyridine framework.
  • Functional Group Modifications : Subsequent reactions modify functional groups to enhance biological activity or solubility.

Mechanism of Action

The mechanism of action of 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The triazolopyridine core can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, while the amine group can form ionic bonds or covalent modifications with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Physicochemical Data

  • SMILES : C1CCN2C(=NN=C2CCCN)C1
  • InChIKey : MDODJVLFBCETIB-UHFFFAOYSA-N
  • Purity : Available at 95% in standard commercial batches .

Comparison with Structurally Similar Compounds

The compound belongs to a class of triazolo-fused bicyclic amines. Below is a detailed comparison with analogs differing in core structure, substituents, or functional groups:

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Substituent Molecular Formula (MW) Key Properties/Applications References
3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine Pyridine + triazolo 3-aminopropyl C₉H₁₆N₄ (180.26) High solubility in hydrochloride form; potential CNS targeting due to amine group
1-ethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-1H-pyrazol-4-amine Azepine (7-membered) + triazolo Ethylpyrazole-4-amine C₁₁H₁₆N₆ (232.29) Enhanced lipophilicity; used in Category E2 research (likely enzyme inhibition)
3-{5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine Pyrimidine + triazolo 5-methyl group C₉H₁₇N₅ (195.26) Lower molecular weight; potential agrochemical applications
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine Pyridine + triazolo Isopropyl at position 6 C₁₀H₁₇N₅ (207.28) Steric hindrance from isopropyl group; impacts receptor binding
{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanol Pyridine + triazolo Hydroxymethyl C₇H₁₀N₄O (166.18) Increased hydrophilicity; used in high-purity formulations (99.999%)

Pharmaceutical Potential

  • The hydrochloride form (CID 47003546) is prioritized in preclinical studies for neurological disorders due to its blood-brain barrier permeability .
  • Analog (Category E2) shows promise in enzyme inhibition assays, though exact targets remain undisclosed .

Agrochemical Relevance

  • Pyrimidine-based analog is highlighted for crop protection, leveraging its triazolo group’s resistance to metabolic degradation .

Biological Activity

The compound 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine is a derivative of the triazolo[4,3-a]pyridine family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.

The compound is characterized by its unique triazole and pyridine rings, which contribute to its biological activity. The molecular structure can be represented as follows:

  • Molecular Formula : C10_{10}H12_{12}N4_{4}
  • Molecular Weight : 188.23 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo[4,3-a]pyridine derivatives. For instance:

  • A study synthesized various triazolo[4,3-a]pyridine analogues and evaluated their antiproliferative effects against HeLa cells. The most promising compound exhibited an IC50_{50} value of 12 nM , demonstrating significant potency compared to traditional chemotherapeutics like CA-4 .
  • Mechanistic investigations revealed that these compounds induce apoptosis and disrupt microtubule dynamics by inhibiting tubulin polymerization .

Antimicrobial Activity

Triazolo[4,3-a]pyridines have also shown antimicrobial properties:

  • Research indicates that certain derivatives possess activity against various bacterial strains and fungi. The specific mechanisms often involve disruption of microbial cell wall synthesis or interference with nucleic acid metabolism .

Other Biological Activities

In addition to anticancer and antimicrobial effects, the compound exhibits several other pharmacological activities:

  • Anticonvulsant : Some derivatives have demonstrated efficacy in animal models for seizure control.
  • Anti-inflammatory : Compounds in this class have been evaluated for their ability to reduce inflammation in various models .
  • Antioxidant : Certain triazolo[4,3-a]pyridines exhibit antioxidant properties by scavenging free radicals .

Case Study 1: Tubulin Polymerization Inhibition

A detailed study on a related triazolo[4,3-a]pyridine derivative revealed its ability to inhibit tubulin polymerization effectively. The compound was found to bind at the colchicine site on tubulin with comparable potency to established inhibitors .

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial activity, a series of synthesized compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the triazole ring significantly enhanced antibacterial activity .

Data Table: Summary of Biological Activities

Biological ActivityCompound ReferenceIC50_{50} / Effective ConcentrationMechanism of Action
Anticancer 12 nMTubulin polymerization inhibition
Antimicrobial Varies (specific to strain)Disruption of cell wall synthesis
Anticonvulsant Effective in animal modelsModulation of neurotransmitter release
Anti-inflammatory Effective in various modelsInhibition of pro-inflammatory cytokines

Q & A

Q. What are reliable synthetic protocols for preparing 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine?

A general approach involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, carbonyldiimidazole (CDI) can activate carboxylic acids to form intermediates that react with hydrazinopyridine derivatives under reflux conditions (DMFA solvent, 24 hours). Subsequent purification via recrystallization from DMFA/i-propanol mixtures yields the triazolopyridine core . Modifications to the propan-1-amine side chain may require reductive amination or nucleophilic substitution, depending on precursor availability.

Q. How can structural characterization be rigorously performed for this compound?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm hydrogen/carbon environments, particularly the triazole-proton (δ 8.5–9.5 ppm) and amine protons (δ 1.5–3.0 ppm).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₁H₁₆N₆, MW 232.29) and isotopic patterns .
  • X-ray crystallography : If single crystals are obtainable, this resolves ambiguities in ring conformation and substituent orientation .

Q. What analytical methods ensure purity assessment for this compound?

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity ≥95% .
  • Elemental analysis : Validate stoichiometry (C, H, N) to confirm synthesis accuracy .
  • TLC : Monitor reaction progress using silica gel plates and iodine visualization .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Solvent optimization : Replace DMFA with less toxic solvents (e.g., DMSO) while maintaining reaction efficiency .
  • Catalyst screening : Test copper(I) iodide or palladium catalysts to accelerate cyclization steps, as seen in analogous triazolopyridine syntheses .
  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 1–2 hours, improving throughput .

Q. What mechanisms explain the compound’s bioactivity as a DPP-IV inhibitor?

The triazolopyridine core binds competitively to the DPP-IV active site via hydrogen bonding with Glu205/Arg125 residues, while the propan-1-amine side chain enhances solubility and pharmacokinetics. In vitro assays (IC₅₀ = 18 nM) and preclinical models (rodent glycemic control) validate this mechanism . Selectivity over prolyl oligopeptidase (POP) and fibroblast activation protein (FAP) should be confirmed using enzyme inhibition panels .

Q. How can contradictory bioactivity data in different assay systems be resolved?

  • Assay conditions : Test variations in pH, temperature, or co-solvents (e.g., DMSO concentration) that may alter ligand-receptor interactions.
  • Metabolite profiling : Identify degradation products like 3-(trifluoromethyl)-6,7-dihydrotriazolopyrazin-8(5H)-one, which may exhibit off-target effects .
  • Species-specific differences : Compare human vs. rodent DPP-IV isoforms using recombinant enzyme assays .

Q. What computational strategies support rational design of derivatives with enhanced potency?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for triazolopyridine analogs.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
  • MD simulations : Analyze conformational stability of the triazole ring in aqueous vs. lipid environments .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Triazolopyridine Derivatives

ParameterOptimal ConditionReference
Reaction solventDMFA
Temperature100°C (reflux)
CatalystNone (thermal cyclization)
Purification methodRecrystallization (DMFA/i-propanol)

Q. Table 2. Comparative Bioactivity of Analogous Compounds

CompoundDPP-IV IC₅₀ (nM)Selectivity (vs. POP)Reference
Target compound18>1000-fold
3-(Trifluoromethyl)-triazolopyrazine32500-fold
Ethyl-triazolopyridine45200-fold

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine
Reactant of Route 2
3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine

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